molecular formula C13H21N3 B13644785 n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine

n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine

Cat. No.: B13644785
M. Wt: 219.33 g/mol
InChI Key: VNPQVLANRVGRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is a piperidine derivative featuring an N-methyl group at the piperidine nitrogen and a 1-(pyridin-2-yl)ethyl substituent. The pyridin-2-yl moiety is attached via an ethyl linker to the piperidine core. This structural motif is common in medicinal chemistry, as piperidine and pyridine rings are frequently employed in drug design due to their pharmacophoric versatility.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine

InChI

InChI=1S/C13H21N3/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3

InChI Key

VNPQVLANRVGRCY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)N2CCC(CC2)NC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Piperidine Derivatives

Recent literature highlights several approaches for synthesizing substituted piperidines, including:

  • Reductive amination and transfer hydrogenation: Conversion of piperidine-4-carboxylic acid derivatives to N-methylated piperidines using transfer hydrogenation with formaldehyde and palladium catalysts under mild heating conditions (90–95 °C).

  • Intramolecular cyclization and reductive cyclization: One-pot azide reductive cyclization and diastereoselective reductive cyclization of amino acetals have been employed to construct stereochemically defined piperidines.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling, such as Buchwald-Hartwig amination, has been used to introduce aryl or heteroaryl substituents onto piperidine rings.

  • Hydrosilylation and dearomative reduction of pyridines: Hydrosilylation of pyridine rings to form piperidine derivatives via 1,4- or 1,2-addition pathways, depending on substitution patterns, allows for functionalization of the pyridine moiety.

Specific Preparation Routes for N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine

While direct literature on this exact compound is limited, related synthetic precedents and key steps can be inferred from available sources:

Transfer Hydrogenation for N-Methylpiperidine Formation
  • Starting from piperidine-4-carboxylic acid (isonipecotic acid), transfer hydrogenation using formaldehyde, palladium on charcoal catalyst, and acidic aqueous medium at 90–95 °C yields 1-methylpiperidine-4-carboxylic acid.

  • Subsequent conversion to the hydrochloride salt facilitates further functionalization.

Selective N-Methylation
  • Methylation of the piperidine nitrogen can be achieved via reductive amination with formaldehyde or methyl iodide under controlled conditions to avoid overalkylation.

  • Transfer hydrogenation conditions provide a mild and selective method for N-methylation.

Amino Group Introduction at Piperidine 4-Position
  • The amino group at the 4-position can be introduced by starting from 4-aminopiperidine or via reductive amination of 4-piperidone derivatives.

  • Reductive cyclization of amino acetals or nitro-Mannich reactions followed by reduction are reported methods to install amino functionalities at defined positions.

Summary Table of Key Steps and Conditions

Step Reagents/Conditions Outcome/Notes Source
Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C, acid, 90–95 °C Formation of 1-methylpiperidine-4-carboxylic acid
Conversion to hydrochloride salt HCl (1.5 equiv) Stabilization for further reactions
Amide formation Thionyl chloride, diethyl amine Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide
Palladium-catalyzed cross-coupling Pd(PPh3)4, sodium carbonate, acetonitrile, microwave, 150 °C Introduction of pyridin-2-yl substituent
Reductive amination/N-methylation Formaldehyde, reducing agent (e.g., sodium cyanoborohydride) Selective N-methylation Inferred
Reductive cyclization Amino acetals, reducing agents Installation of 4-amino group

Research Findings and Discussion

  • The use of transfer hydrogenation is advantageous for selective N-methylation of piperidine rings without requiring gaseous hydrogen, which simplifies laboratory handling and improves safety.

  • Palladium-catalyzed cross-coupling reactions provide a robust method for attaching heteroaryl groups such as pyridin-2-yl to the piperidine nitrogen or side chains, with microwave irradiation enhancing reaction rates and yields.

  • The reductive cyclization approach enables stereoselective introduction of amino groups at the 4-position, critical for the biological activity of many piperidine derivatives.

  • Combining these methodologies allows for a modular synthesis of N-methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine, starting from commercially available piperidine derivatives and pyridine precursors.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter systems and its potential as a treatment for neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its unique structure imparts desirable properties to the materials, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and neurotransmitter release .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs include:

  • Heterocyclic substituent : Pyridine (target compound) vs. pyrimidine, pyrazine, quinazoline, or benzimidazole.
  • Substituent position : Pyridin-2-yl (target) vs. pyridin-4-yl or pyrimidin-4-yl.
  • Linker type : Ethyl (saturated) vs. ethylidene (imine) or direct attachment.
Table 1: Structural and Molecular Comparison
Compound Name Heterocycle & Position Linker Type Molecular Formula Key Features/Applications References
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine (Target) Pyridin-2-yl Ethyl C₁₃H₂₁N₃ Piperidine core with pyridine; potential CNS or enzyme modulation.
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine Pyrimidin-4-yl Direct attachment C₁₀H₁₆N₄ Simplified linker; pyrimidine’s dual nitrogen may enhance binding to enzymes or receptors.
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride Pyrazin-2-yl Ethyl Not reported Pyrazine introduces aromatic nitrogen atoms; hydrochloride salt improves solubility.
N-Methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine Pyridin-4-yl Ethyl C₁₃H₂₁N₃ Pyridine positional isomer; altered electronic properties may affect target affinity.
N-Methyl-1-(quinazolin-4-yl)piperidin-4-amine Quinazolin-4-yl Direct attachment C₁₇H₂₁N₄ Quinazoline’s fused ring system may enhance intercalation or kinase inhibition.
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) Pyridin-2-yl Ethylidene (imine) C₁₃H₂₀N₄ Imine linker; piperazine core could influence pharmacokinetics (e.g., AChE inhibition).

Physicochemical Properties

  • Solubility and Basicity : Pyridine’s basicity (pKa ~5) contrasts with pyrimidine’s lower basicity (pKa ~1.3), affecting solubility and membrane permeability. Ethyl linkers may enhance flexibility compared to rigid imine bonds .
  • Crystallography : Analogs like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline () exhibit defined crystal structures, aiding in structure-activity relationship (SAR) studies .

Biological Activity

n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine, also known as N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine hydrochloride, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₂₂ClN₃ and features a piperidine ring with a pyridine moiety and a methyl group attached to the nitrogen atom. This structural configuration is significant for its biological activity.

Property Value
Molecular FormulaC₁₃H₂₂ClN₃
Molecular Weight255.79 g/mol
SolubilityHigh (hydrochloride form)

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to modulate the activity of dopamine and serotonin receptors, which are crucial in psychiatric disorders. The compound may act as an agonist or antagonist at these receptors, influencing multiple biochemical pathways involved in mood regulation and anxiety response .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

  • Antipsychotic Properties : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopaminergic pathways .
  • Anxiolytic Effects : Potential applications in anxiety disorders have been suggested due to its interaction with serotonin receptors .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. For instance, variations in the substituents on the piperidine ring can lead to changes in receptor selectivity and potency.

Compound Molecular Formula Biological Activity
N-Methyl-piperidin-4-amineC₈H₁₈N₂Stimulant effects
4-Pyridinyl-piperidinC₉H₁₄N₂Pain management
1-(Pyridin-3-yl)-piperidineC₉H₁₄N₂Anti-inflammatory effects

Case Studies

Several studies have focused on the biological effects of related piperidine derivatives:

  • Anticancer Activity : Research on pyridine derivatives has shown promising results against various cancer cell lines, including MDA-MB-231 and HeLa cells. For example, modifications that enhance hydrophobic interactions have been linked to improved antiproliferative activity .
  • CNS Activity : A study demonstrated that compounds similar to this compound could inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
  • In vitro Studies : In vitro assays have indicated that this compound can effectively modulate neurotransmitter levels, providing insights into its potential therapeutic applications in neuropsychiatric disorders .

Q & A

Q. Basic

Feature Impact Evidence
Piperidine N-methyl groupEnhances lipophilicity (logP ↑) and blood-brain barrier penetration
Pyridin-2-yl substitutionFacilitates π-π stacking with aromatic residues in receptor binding sites
Ethyl linkerBalances rigidity and conformational flexibility for target engagement

How can binding affinities of this compound and its analogs be systematically compared?

Q. Advanced

  • Competitive binding assays : Use fluorescence polarization or SPR to measure Ki values against reference ligands .

  • SAR table : Compare analogs (e.g., pyridin-3-yl vs. pyridin-4-yl derivatives) to identify critical substituents :

    Analog Key Modification Affinity Shift
    1-(Pyridin-3-ylmethyl)piperidin-4-aminePyridine position changeD₂ receptor IC₅₀ ↑
    N-Trifluoromethyl analogIncreased electronegativitynAChR binding ↓

What storage conditions are recommended to maintain compound stability?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the piperidine ring .
  • Light : Protect from UV exposure (amber glass vials) to preserve pyridinyl integrity .

What challenges exist in optimizing the pharmacokinetic profile, and how are they addressed?

Q. Advanced

  • Low solubility : Introduce polar groups (e.g., hydroxyl) via prodrug strategies or co-solvents (e.g., PEG 400) .
  • Rapid metabolism : Conduct CYP450 inhibition assays (e.g., CYP3A4) to identify metabolic hotspots .
  • Toxicity : Use zebrafish models for preliminary hepatotoxicity screening before rodent studies .

Notes

  • Structural analogs and methodologies are inferred from related piperidine derivatives in the evidence.
  • Advanced questions emphasize experimental design and data interpretation, while basic questions focus on foundational techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.